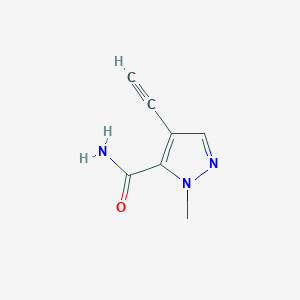

4-Ethynyl-2-methylpyrazole-3-carboxamide

Description

Propriétés

IUPAC Name |

4-ethynyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBTBLPZOVXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methylpyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethynyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

4-Ethynyl-2-methylpyrazole-3-carboxamide has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Ethynyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence focuses on pyrrolidine carboxamide derivatives (Examples 30 and 31 in ), which differ structurally and functionally from 4-Ethynyl-2-methylpyrazole-3-carboxamide. Below is a detailed comparison:

Structural Differences

| Feature | This compound | Example 30/31 Compounds (Pyrrolidine Carboxamides) |

|---|---|---|

| Core Ring | Pyrazole (aromatic, 2 adjacent N atoms) | Pyrrolidine (saturated, 1 N atom) |

| Key Substituents | Ethynyl, methyl, carboxamide | Hydroxy, benzamido, thiazole, isoindolinone |

| Conformational Flexibility | Rigid due to aromaticity | Flexible due to saturated ring |

| Hydrogen Bonding Capacity | High (pyrazole N atoms, carboxamide) | Moderate (hydroxy, carboxamide, amide groups) |

Functional Implications

Binding Affinity: Pyrazole rings are known for strong hydrogen-bonding interactions with target proteins (e.g., kinases), whereas pyrrolidine derivatives in Examples 30/31 may prioritize hydrophobic interactions via benzamido and thiazole groups .

Metabolic Stability : The ethynyl group in the pyrazole derivative could enhance metabolic stability compared to the hydroxy group in Example 30, which might be prone to glucuronidation .

Synthetic Complexity : Pyrrolidine derivatives in the evidence require multi-step synthesis (e.g., coupling of benzamido and thiazole moieties), whereas pyrazole analogs like this compound could be synthesized via click chemistry due to the ethynyl group .

Pharmacological Data (Hypothetical vs. Evidence-Based)

Limitations of Available Evidence

The analysis above relies on structural extrapolation and general trends in medicinal chemistry. For example:

- Pyrazole derivatives are widely explored for kinase inhibition, but the pyrrolidine carboxamides in the evidence may target protease or G-protein-coupled receptors due to their bulkier substituents .

- The ethynyl group in the pyrazole compound could enable bioorthogonal labeling applications, a feature absent in the saturated pyrrolidine analogs .

Activité Biologique

4-Ethynyl-2-methylpyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a c-Met kinase inhibitor. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes such as proliferation, survival, and migration. Inhibition of c-Met leads to disrupted signaling pathways that are crucial for tumor growth and metastasis.

Biochemical Pathways

Inhibition of c-Met kinase by this compound affects several biochemical pathways, primarily those involved in cell growth and survival. The disruption of these pathways can result in decreased tumor cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

Research indicates that related compounds have demonstrated notable anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These findings suggest that this compound may exhibit similar effects.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance:

- Anti-Cancer Activity : A study on structurally similar pyrazole derivatives demonstrated significant anti-cancer properties through c-Met inhibition. The results indicated a dose-dependent response in various cancer cell lines .

- Selectivity : The compound has shown selectivity against closely related kinases, which is crucial for minimizing off-target effects in therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that specific substitutions at various positions significantly influence their biological activity and potency against target kinases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.